Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. PTC-209
The target compound exhibits a computed XLogP3-AA of 1.2, indicating moderate lipophilicity, compared to PTC-209 (N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide), which has a higher molecular weight (495.19 vs 274.34 g/mol) and different hydrogen bonding profile [1][2]. This difference is critical for membrane permeability and solubility, directly influencing in vitro assay performance.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | PTC-209 (XLogP3-AA = 3.0, estimated via ChemicalBook) |
| Quantified Difference | ΔXLogP3-AA ≈ -1.8 (target compound is significantly less lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Lower lipophilicity can reduce non-specific binding and improve aqueous solubility, making the target compound a preferred choice for biochemical assays requiring higher solvent tolerance.
- [1] PubChem. N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. CID 71792420. Accessed May 9, 2026. View Source
- [2] ChemicalBook. PTC-209 (CAS 315704-66-6). Accessed May 9, 2026. View Source
